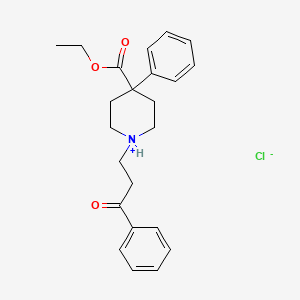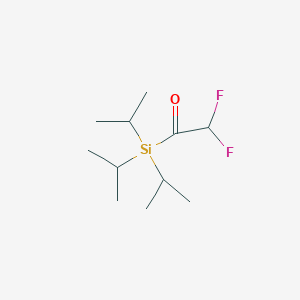
(Difluoroacetyl)tris(isopropyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Difluoroacetyl)tris(isopropyl)silane is an organosilicon compound with the molecular formula C11H22F2OSi. It is a specialized chemical used in various fields of research and industry due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Difluoroacetyl)tris(isopropyl)silane typically involves the reaction of difluoroacetyl chloride with tris(isopropyl)silane in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
(Difluoroacetyl)tris(isopropyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes or silanols.
Substitution: The difluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .
科学研究应用
Chemistry
In chemistry, (Difluoroacetyl)tris(isopropyl)silane is used as a reagent in organic synthesis. It is particularly useful in the formation of carbon-silicon bonds and as a precursor for other organosilicon compounds .
Biology
In biological research, the compound is used in the synthesis of bioactive molecules and as a tool for studying silicon-based biochemistry .
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals .
Industry
Industrially, the compound is used in the production of specialty chemicals, coatings, and adhesives. Its unique properties make it valuable in the development of advanced materials .
作用机制
The mechanism of action of (Difluoroacetyl)tris(isopropyl)silane involves its ability to form stable carbon-silicon bonds. The difluoroacetyl group enhances the reactivity of the silicon center, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
Triisopropylsilane: An organosilicon compound used as a reducing agent in organic synthesis.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Uniqueness
(Difluoroacetyl)tris(isopropyl)silane is unique due to the presence of the difluoroacetyl group, which imparts distinct reactivity and properties compared to other similar silanes. This makes it particularly valuable in specialized applications where such reactivity is desired .
属性
分子式 |
C11H22F2OSi |
|---|---|
分子量 |
236.37 g/mol |
IUPAC 名称 |
2,2-difluoro-1-tri(propan-2-yl)silylethanone |
InChI |
InChI=1S/C11H22F2OSi/c1-7(2)15(8(3)4,9(5)6)11(14)10(12)13/h7-10H,1-6H3 |
InChI 键 |
NXWPMQAQSPHWBO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)C(=O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


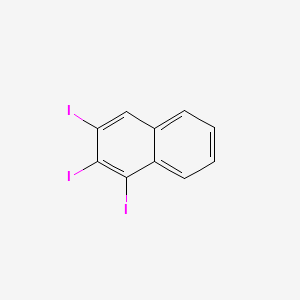
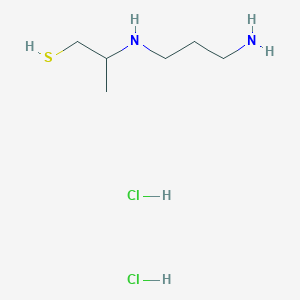
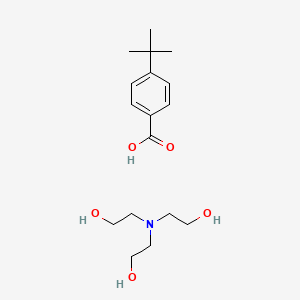
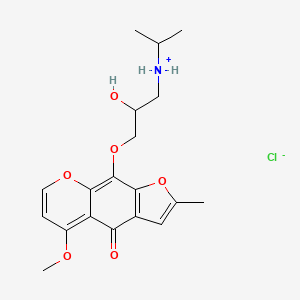
methylidene}-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13755753.png)
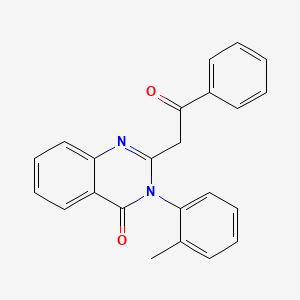
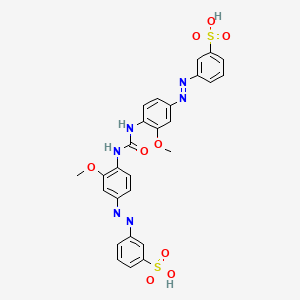
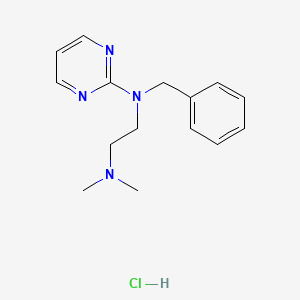
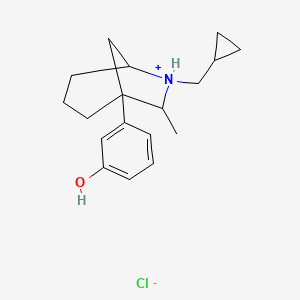
![2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol](/img/structure/B13755773.png)
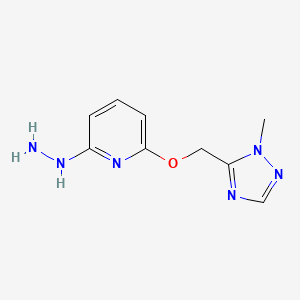
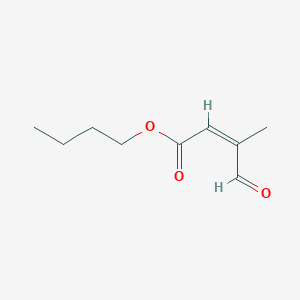
![2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid](/img/structure/B13755781.png)
